Lunacridine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lunacridine perchlorate isa bioactive chemical.
Scientific Research Applications
DNA Intercalation and Topoisomerase II Inhibition
Lunacridine, derived from Lunasia amara, exhibits significant activity as a DNA intercalator and an inhibitor of topoisomerase II. It has demonstrated anti-Staphylococcus aureus properties and effectiveness against specific human cell lines, including HeLa and H226 cells, due to its DNA intercalation activity. This places lunacridine among the class of DNA intercalating topoisomerase II inhibitors, offering potential therapeutic applications in cancer treatment (Prescott et al., 2007).
Molecular Docking and Cytotoxic Activity
Further insights into lunacridine's mechanism of action come from molecular docking studies. Lunacridine has been shown to dock intercalatively between DNA base pairs, suggesting interactions with adenine, thymine, and cytosine. This interaction potentially explains its cytotoxic activity against P388 murine leukemia cells, highlighting its relevance in cancer research (Zubair & Subehan, 2010).
Antidiabetic Potential through α-Glucosidase Inhibition
In addition to its anticancer properties, lunacridine has been investigated for its potential in treating diabetes. A molecular docking study indicated that lunacridine interacts with the α-glucosidase enzyme, which plays a role in glucose absorption in the small intestine. Its binding affinity was found to be close to that of the control drug, acarbose, suggesting lunacridine's potential as an antidiabetic agent through α-glucosidase inhibition (Adriani et al., 2019).
Environmental Occurrence of Perchlorate
While lunacridine is a focal point for medical research, perchlorate, its salt form, has been extensively studied in environmental contexts. Perchlorate is a strong oxidizer often associated with contamination in water sources and has implications for thyroid gland function. Understanding the environmental occurrence and impact of perchlorate is essential for assessing potential health risks (Kumarathilaka et al., 2016).
Properties
CAS No. |
114099-37-5 |
---|---|
Molecular Formula |
C17H22ClNO7 |
Molecular Weight |
387.813 |
IUPAC Name |
2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate |
InChI |
InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1 |
InChI Key |
WZPJHBBLPUDXFE-CQSZACIVSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lunacridine perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.